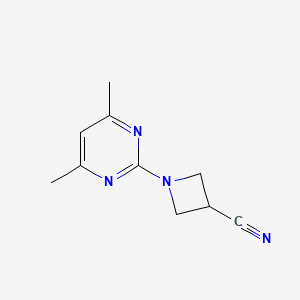

1-(4,6-Dimethylpyrimidin-2-yl)azetidine-3-carbonitrile

Description

1-(4,6-Dimethylpyrimidin-2-yl)azetidine-3-carbonitrile is a heterocyclic compound featuring a pyrimidine ring substituted with two methyl groups at the 4- and 6-positions, coupled to an azetidine (four-membered saturated nitrogen ring) bearing a carbonitrile (-CN) group at the 3-position.

Properties

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)azetidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-3-8(2)13-10(12-7)14-5-9(4-11)6-14/h3,9H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTAOFMLZDAAMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CC(C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)azetidine-3-carbonitrile typically involves the reaction of 4,6-dimethylpyrimidine with azetidine-3-carbonitrile under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethylpyrimidin-2-yl)azetidine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with the carbonitrile group converted to an amine.

Substitution: Substituted derivatives with the carbonitrile group replaced by other functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(4,6-Dimethylpyrimidin-2-yl)azetidine-3-carbonitrile is with a molecular weight of approximately 188.23 g/mol. The compound features a pyrimidine ring fused with an azetidine structure, which contributes to its reactivity and potential biological effects. The synthesis typically involves the reaction of 5,6-dimethylpyrimidine-4-carbaldehyde with azetidine-3-carbonitrile in the presence of a base such as sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran .

Medicinal Chemistry Applications

This compound has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further development as an antibacterial agent. Its interaction with specific biological targets could modulate enzyme activity relevant to microbial growth.

- Anticancer Properties : Research indicates that derivatives of similar structures have shown promise in inhibiting cancer cell proliferation. The compound's ability to bind to specific receptors or enzymes may lead to the development of novel anticancer therapies .

Case Study: Anticancer Activity

A study focused on similar pyrimidine-containing compounds demonstrated significant inhibition of tumor cell lines. For instance, compounds derived from pyrimidine structures were shown to inhibit cancer cell migration and invasion in vitro, suggesting a potential application for this compound in cancer therapy .

Synthetic Chemistry Applications

In synthetic chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds:

- Building Block for Drug Development : Its unique structure allows chemists to modify it through oxidation, reduction, and substitution reactions to create new derivatives with enhanced biological activities.

Table: Synthetic Reactions Involving this compound

| Reaction Type | Reagents Used | Conditions | Products |

|---|---|---|---|

| Oxidation | Potassium permanganate | Room temperature | Oxidized derivatives |

| Reduction | Lithium aluminum hydride | Anhydrous conditions | Reduced forms |

| Substitution | Various nucleophiles | Varies by nucleophile | Substituted derivatives |

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)azetidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-(4,6-Dimethylpyrimidin-2-yl)azetidine-3-carbonitrile and Analogous Compounds

Key Observations :

Insights :

- Yield Trends : Higher yields (68%) in 11a,b vs. 57% in 12 suggest steric hindrance in quinazoline formation reduces efficiency .

- Spectroscopic Consistency : The -CN group’s IR absorption (~2,210–2,220 cm⁻¹) is consistent across analogs, confirming its stability under synthesis .

Critical Analysis of Evidence Limitations

- Data Gaps : The target compound’s melting point, solubility, and bioactivity data are absent in the provided evidence, limiting direct comparisons.

- Structural Diversity : Analogs in feature sulfur-containing cores (thiazolo-pyrimidine), which may exhibit distinct electronic properties compared to the target’s nitrogen-rich azetidine-pyrimidine system .

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)azetidine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a unique combination of a pyrimidine ring and an azetidine ring, contributing to its distinct chemical behavior. Its molecular formula is with a CAS number of 2034418-55-6. The presence of nitrogen atoms in both rings enhances its reactivity and potential interactions with biological targets.

Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 208.23 g/mol |

| CAS Number | 2034418-55-6 |

| Melting Point | Not extensively documented |

Synthesis

The synthesis of this compound typically involves the reaction of 5,6-dimethylpyrimidine-4-carbaldehyde with azetidine-3-carbonitrile. A common synthetic route includes:

-

Reagents :

- 5,6-Dimethylpyrimidine-4-carbaldehyde

- Azetidine-3-carbonitrile

- Base (e.g., sodium hydride or potassium carbonate)

- Solvent (e.g., dimethylformamide or tetrahydrofuran)

-

Conditions :

- Stirring at room temperature or slightly elevated temperatures.

- Purification through recrystallization or chromatography.

Biological Activity

Research indicates that this compound may exhibit various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. The mechanism likely involves the inhibition of specific microbial enzymes or receptors, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

Recent investigations into the anticancer potential of this compound have shown promising results. For instance, it has been tested against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.48 |

| HCT-116 (Colon Cancer) | 0.78 |

| U-937 (Leukemia) | 1.54 |

These values indicate that the compound exhibits significant cytotoxicity at sub-micromolar concentrations, comparable to known anticancer agents like doxorubicin .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as:

- Enzymes : Inhibition of enzymes involved in cancer cell proliferation.

- Receptors : Binding to cell surface receptors that mediate cellular signaling pathways.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Study on Anticancer Properties : A study demonstrated that derivatives of azetidine compounds showed enhanced cytotoxicity against various cancer cell lines compared to their parent compounds .

- Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound resulted in apoptosis in cancer cells via increased caspase activity, indicating a potential pathway for therapeutic intervention .

- Comparative Studies : In comparative studies against other heterocyclic compounds, this compound showed superior activity in certain contexts, suggesting its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4,6-Dimethylpyrimidin-2-yl)azetidine-3-carbonitrile, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis is typically required. For example:

Pyrimidine Core Formation : Start with 4,6-dimethylpyrimidine-2-carbonitrile (precursor structure detailed in ).

Azetidine Introduction : React the pyrimidine derivative with an azetidine-containing intermediate, such as azetidine-3-carbonitrile, under nucleophilic substitution conditions. Catalysts like Pd/C (used in analogous pyridine-carbonitrile syntheses ) may enhance regioselectivity.

Purification : Use column chromatography or recrystallization (e.g., DMF/water mixtures as in ).

- Optimization : Adjust solvent polarity (e.g., acetic anhydride/acetic acid mixtures ), temperature (reflux for 2–12 hours ), and stoichiometry to minimize byproducts.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- NMR Analysis :

- ¹H NMR : Expect signals for methyl groups on pyrimidine (δ 2.24–2.37 ppm ) and azetidine protons (δ 3.0–4.0 ppm, split due to ring strain).

- ¹³C NMR : Cyano carbon at ~115–120 ppm; pyrimidine carbons at 110–160 ppm .

Q. What solvent systems and storage conditions ensure stability during experimental handling?

- Solubility : Polar aprotic solvents (DMF, DMSO) are ideal for reactions; aqueous-organic mixtures (e.g., ethanol/water) aid crystallization .

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or receptors)?

- Approach :

Docking Studies : Use software like AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets in kinases).

MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) .

- Validation : Compare predictions with experimental data (e.g., SPR or ITC binding assays). For related pyrimidine-azetidine hybrids, substituent positioning on the pyrimidine ring critically impacts affinity .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

- Case Study : If conflicting data arise on cytotoxicity or enzyme inhibition:

Structural Reanalysis : Verify purity (>95% via HPLC) and stereochemistry (X-ray crystallography ).

Assay Optimization : Control variables like buffer pH (e.g., ammonium acetate pH 6.5 ) and cell line viability.

Meta-Analysis : Cross-reference with databases (PubChem, DSSTox) to identify confounding structural motifs .

Q. How does electronic modulation of the pyrimidine ring influence regioselectivity in further functionalization?

- Mechanistic Insight :

- Electron-withdrawing groups (e.g., nitrile) direct electrophilic substitution to the 5-position of pyrimidine.

- Methyl groups (electron-donating) at 4/6 positions may sterically hinder reactions at adjacent sites .

Key Considerations for Researchers

- Synthetic Challenges : Steric hindrance from the azetidine ring may reduce reaction yields; consider microwave-assisted synthesis to accelerate kinetics .

- Biological Relevance : The nitrile group may act as a hydrogen-bond acceptor, enhancing target engagement. Compare with analogs like 6-(3-azetidinyl)pyridine-2-carbonitrile for SAR .

- Safety : Follow protocols for nitrile handling (use fume hoods, avoid skin contact) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.